2,3-Diamino-3H-purin-6(7H)-one
Beschreibung
2,3-Diamino-3H-purin-6(7H)-one is a purine derivative characterized by amino groups at positions 2 and 3 of the purine core. Its molecular formula is C₅H₆N₆O, with a molecular weight of 166.14 g/mol. This compound shares structural similarities with natural nucleobases like guanine but features an additional amino group at position 3, which may enhance hydrogen-bonding capacity and alter biochemical interactions .
Eigenschaften
Molekularformel |
C5H6N6O |
|---|---|
Molekulargewicht |
166.14 g/mol |
IUPAC-Name |
2,3-diamino-7H-purin-6-one |
InChI |
InChI=1S/C5H6N6O/c6-5-10-4(12)2-3(11(5)7)9-1-8-2/h1H,7H2,(H,8,9)(H2,6,10,12) |
InChI-Schlüssel |
CXLCQQOLOJZNIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(N1)C(=O)N=C(N2N)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Synthese von 2,3-Diamino-3H-purin-6(7H)-on beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren ist die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Ausgehend von einem geeigneten amino-substituierten Pyrimidin kann die Verbindung beispielsweise durch eine Reihe von Reaktionen synthetisiert werden, die Amination, Cyclisierung und Reinigungsschritte umfassen.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich die Optimierung des Synthesewegs für die großtechnische Produktion beinhalten. Dies beinhaltet die Auswahl kostengünstiger Reagenzien, die Optimierung der Reaktionsbedingungen zur Maximierung der Ausbeute und die Implementierung von Reinigungsverfahren, um die Reinheit der Verbindung sicherzustellen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2,3-Diamino-3H-purin-6(7H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die an den Purinring gebundenen funktionellen Gruppen modifizieren.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können neue funktionelle Gruppen einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.
Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) oder Alkylierungsmittel können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene alkylierte oder halogenierte Verbindungen erzeugen können.
Wissenschaftliche Forschungsanwendungen
Radiosensitization
Research indicates that derivatives of 2,3-diamino-3H-purin-6(7H)-one can act as radiosensitizers, enhancing the effectiveness of radiotherapy in tumors that typically show poor sensitivity to radiation. A patent describes methods employing these compounds for treating proliferative diseases, highlighting their potential in improving cancer treatment outcomes by targeting DNA topoisomerase II, an enzyme crucial for DNA replication and repair .
Anticancer Activity
Studies have demonstrated that certain analogs of 2,3-diamino-3H-purin-6(7H)-one exhibit cytotoxic effects against various cancer cell lines. For instance, N-(purin-6-yl)amino acids derived from this compound were synthesized and tested for their anticancer properties, showing promise in inhibiting tumor growth . The structure-activity relationship (SAR) studies further elucidate the modifications that enhance its efficacy against specific cancer types.
Trypanosomiasis
The compound has been investigated for its activity against Trypanosoma brucei, the causative agent of sleeping sickness. A medicinal chemistry study identified diaminopurine derivatives that demonstrated significant antiparasitic activity with improved selectivity over human liver cells . The research focused on optimizing the structure through modifications at the C-2 and C-6 positions of the purine core to enhance bioavailability and therapeutic effectiveness.
Building Blocks in Medicinal Chemistry
2,3-Diamino-3H-purin-6(7H)-one serves as a versatile building block in the synthesis of various biologically active compounds. Its derivatives are used in the development of nucleoside analogs and other heterocyclic compounds with potential antiviral and anticancer properties. Recent advancements include the reductive amination of functionalized aldehydes with aniline derivatives of purines, which allows for the efficient synthesis of new N-alkylated derivatives .
Multicomponent Synthesis
Innovative synthetic strategies utilizing 2,3-diamino-3H-purin-6(7H)-one have been reported, including multicomponent reactions that yield C(8)-substituted purine derivatives. These methods facilitate the rapid generation of diverse chemical libraries for drug discovery purposes .
Case Studies and Research Findings
Wirkmechanismus
The mechanism of action of 2,3-Diamino-3H-purin-6(7H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with nucleic acids, potentially interfering with DNA or RNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Differences
Key structural analogues and their distinguishing features are summarized below:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |
|---|---|---|---|---|
| 2,3-Diamino-3H-purin-6(7H)-one | C₅H₆N₆O | 166.14 | 2-amino, 3-amino | Enhanced H-bonding potential; potential nucleobase analog |
| Guanine (2-Amino-1H-purin-6(7H)-one) | C₅H₅N₅O | 151.13 | 2-amino | Natural nucleobase; forms base pairs with cytosine |
| 3-Propyl-3H-purin-6(7H)-one | C₈H₁₀N₄O | 178.19 | 3-propyl | Increased hydrophobicity; altered solubility profile |
| 2-Amino-7-benzyl-3H-purin-6-one | C₁₂H₁₂N₅O | 258.26 | 7-benzyl, 2-amino | Aromatic bulk; potential for enhanced membrane permeability |
| 2-(Methylamino)-6,7-dihydro-3H-purin-6-one | C₆H₈N₆O | 180.17 | 2-methylamino | Reduced steric hindrance; modified interaction with enzymes |
| 8-(Diethylaminomethyl)-2-(dimethylamino)-3,7-dimethylpurin-6-one | C₁₄H₂₄N₆O | 300.38 | 8-(diethylaminomethyl), 2-(dimethylamino), 3,7-dimethyl | High lipophilicity; tertiary amino groups influence basicity and solubility |
Biologische Aktivität
2,3-Diamino-3H-purin-6(7H)-one, a purine derivative, has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article synthesizes current findings on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
2,3-Diamino-3H-purin-6(7H)-one is characterized by its purine structure, which plays a crucial role in its biological interactions. The compound can be synthesized through various organic reactions, often involving cyclization and amination processes. Its chemical reactivity allows it to participate in oxidation, reduction, and substitution reactions, which can modify its biological properties.
The biological activity of 2,3-Diamino-3H-purin-6(7H)-one primarily stems from its ability to interact with nucleic acids and inhibit specific enzymes. Research indicates that this compound can bind to the active sites of certain enzymes, effectively blocking their function. For instance, it has been shown to interfere with DNA and RNA synthesis by disrupting the normal functioning of nucleic acid polymerases.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes:
- Nucleoside Phosphorylase : It exhibits significant inhibitory activity against human purine nucleoside phosphorylase (PNP), which is crucial for purine metabolism .
- Aurora Kinases : Analogous compounds have demonstrated the ability to inhibit Aurora kinases, leading to cell cycle arrest in cancer cells .
Antitumor Activity
Several studies have highlighted the antitumor potential of 2,3-Diamino-3H-purin-6(7H)-one:
- In vitro studies on breast cancer (MCF-7) and colorectal cancer (HCT116) cell lines showed that this compound induces cell cycle arrest in the G2/M phase. The presence of p53 mutations in these cells enhances the efficacy of the compound .
- A comparative analysis indicated that while less potent than some analogs like reversine, it still effectively caused polyploidy and morphological changes indicative of apoptosis in treated cells .
Case Studies
- MCF-7 and HCT116 Cell Lines : A study demonstrated that treatment with 2,3-Diamino-3H-purin-6(7H)-one resulted in significant G2/M phase arrest at concentrations as low as 5 µM. This effect was more pronounced in p53-deficient cells .
- Trypanosomatid Parasites : In another study focusing on trypanosomatid parasites such as T. cruzi and T. brucei, various nucleoside analogs were screened for activity. While specific results for 2,3-Diamino-3H-purin-6(7H)-one were not detailed, similar compounds showed promising selective activity against these pathogens .
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
